(R)-2-(3-methoxyphenyl)pyrrolidine
CAS No.: 1228556-79-3
Cat. No.: VC8221251
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228556-79-3 |
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Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
IUPAC Name | (2R)-2-(3-methoxyphenyl)pyrrolidine |
Standard InChI | InChI=1S/C11H15NO/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m1/s1 |
Standard InChI Key | QGKFYRMABWIOIW-LLVKDONJSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)[C@H]2CCCN2 |
SMILES | COC1=CC=CC(=C1)C2CCCN2 |
Canonical SMILES | COC1=CC=CC(=C1)C2CCCN2 |
Introduction
Chemical Identity and Structural Features
(R)-2-(3-Methoxyphenyl)pyrrolidine (CAS: 1381927-75-8 for its hydrochloride salt) belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol for the free base and 213.71 g/mol for the hydrochloride salt . The compound’s structure features a pyrrolidine ring (a saturated five-membered ring with one nitrogen atom) and a 3-methoxyphenyl group, which introduces chirality at the second carbon of the pyrrolidine ring.
Key Structural Attributes:
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Chirality: The (R)-configuration at the second carbon dictates its stereochemical interactions in biological systems.
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Methoxy Group: The electron-donating methoxy substituent on the phenyl ring enhances solubility and influences electronic interactions with target receptors.
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Pyrrolidine Core: The saturated ring provides conformational rigidity, making it a valuable scaffold in drug design.
Table 1: Physicochemical Properties of (R)-2-(3-Methoxyphenyl)pyrrolidine
Synthesis and Production
The synthesis of (R)-2-(3-methoxyphenyl)pyrrolidine emphasizes enantioselective methods to achieve high chiral purity. Two primary approaches dominate the literature:
Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This method employs azomethine ylides and electron-deficient dipolarophiles under Lewis base catalysis. For example, DMAP (4-dimethylaminopyridine) catalyzes the cycloaddition of imino esters with methoxyphenyl-substituted alkenes, yielding the pyrrolidine ring with excellent enantiomeric excess (ee > 90%) . The reaction proceeds via a stepwise mechanism, where the ylide forms in situ and reacts regioselectively with the dipolarophile .
Industrial-Scale Production
Industrial synthesis often utilizes continuous flow reactors to enhance reaction efficiency and scalability. Key steps include:
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Grignard Reaction: Formation of the methoxyphenyl-pyrrolidine backbone via nucleophilic addition .
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Hydrogenation: Catalytic hydrogenation with transition metals (e.g., Pd/C or Raney Ni) to reduce intermediate alkenes .
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Chiral Resolution: Acidic resolving agents (e.g., tartaric acid derivatives) separate enantiomers to isolate the (R)-form.
Table 2: Comparative Synthesis Methods
Method | Catalyst | Yield (%) | Enantiomeric Excess (ee) |
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1,3-Dipolar Cycloaddition | DMAP | 85 | 92 |
Grignard-Hydrogenation Sequence | Pd/C | 78 | 88 |
Physicochemical Properties and Characterization
(R)-2-(3-Methoxyphenyl)pyrrolidine exhibits distinct physicochemical traits critical for its application in drug discovery:
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Solubility: Moderate solubility in polar solvents (e.g., ethanol, THF) but limited in water.
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Stability: Sensitive to light and moisture, necessitating inert storage conditions .
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Spectroscopic Data:
Target | Activity (IC₅₀/Kᵢ) | Model System |
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Bacterial Biofilm | 12–15 μM | P. aeruginosa |
Caspase-3 Activation | 8 μM | MCF-7 Cells |
Dopamine D3 Receptor | 18 nM | Radioligand Assay |
Applications in Medicinal Chemistry
Building Block for Drug Candidates
The compound serves as a precursor for PARP inhibitors (e.g., niraparib analogs) and antipsychotic agents . Its chiral center enables the development of enantiopure drugs with optimized pharmacokinetics.
Case Study: Niraparib Intermediate
In the synthesis of niraparib, (R)-2-(3-methoxyphenyl)pyrrolidine is alkylated with a chloropyridazine moiety, followed by palladium-catalyzed coupling to install the final pharmacophore . This route achieves >99% enantiomeric purity, critical for clinical efficacy .
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